![molecular formula C9H10ClN B170121 8-Chloro-5,6,7,8-tetrahydroquinoline CAS No. 106057-23-2](/img/structure/B170121.png)
8-Chloro-5,6,7,8-tetrahydroquinoline
Overview
Description
8-Chloro-5,6,7,8-tetrahydroquinoline hydrochloride is a chemical compound with the CAS Number: 114432-00-7 . It has a molecular weight of 204.1 .
Synthesis Analysis
The synthesis of 5,6,7,8-tetrahydroquinoline derivatives involves the reaction of the 8-lithio- and 8-magnesio-derivatives of 5,6,7,8-tetrahydroquinolines with carbon dioxide followed by esterification .Molecular Structure Analysis
The IUPAC name of this compound is 8-chloro-5,6,7,8-tetrahydroquinoline hydrochloride . The Inchi Code is 1S/C9H10ClN.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h2,4,6,8H,1,3,5H2;1H .Chemical Reactions Analysis
8-Acetyl-5,6,7,8-tetrahydroquinoline is used as a ligand for CuI mediated room temperature C-N coupling reactions .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The density of a related compound, 8-Acetyl-5,6,7,8-tetrahydroquinoline, is 1.107 g/mL at 25 °C .Scientific Research Applications
Antimicrobial Activity
Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus, which is structurally similar to 8-Chloro-5,6,7,8-tetrahydroquinoline, exhibit a wide range of biological activities, including antimicrobial effects . These compounds have attracted the attention of chemists and health professionals due to their potential in developing potent lead compounds with good efficacy and low toxicity .
Anticancer Properties
8-HQ derivatives have shown promising anticancer properties . The chemistry and biology of this group have been extensively studied, leading to the development of a number of prescribed drugs . It’s possible that 8-Chloro-5,6,7,8-tetrahydroquinoline could have similar properties, but further research would be needed to confirm this.
Antifungal Effects
In addition to their antimicrobial and anticancer properties, 8-HQ derivatives also exhibit antifungal effects . This suggests that 8-Chloro-5,6,7,8-tetrahydroquinoline could potentially be used in the development of antifungal drugs.
Synthesis of Novel Compounds
8-Chloro-5,6,7,8-tetrahydroquinoline could potentially be used in the synthesis of novel compounds. For instance, 5,6,7,8-tetrahydroquinoline-3-carbonitriles have been synthesized using microwave-assisted methods . These novel compounds were evaluated for their antibacterial and antifungal activity .
Thermodynamic Properties
The thermodynamic properties of 5,6,7,8-tetrahydroquinoline have been critically evaluated . This information could be useful in various scientific research applications, such as in the development of new materials or processes.
Safety and Hazards
Mechanism of Action
Target of Action
8-Chloro-5,6,7,8-tetrahydroquinoline is a derivative of quinoline . Quinoline and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways, leading to a broad range of biological activities . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of 8-Chloro-5,6,7,8-tetrahydroquinoline.
Result of Action
Given the broad range of biological activities exhibited by quinoline derivatives , it can be inferred that the compound may have significant effects at the molecular and cellular levels.
properties
IUPAC Name |
8-chloro-5,6,7,8-tetrahydroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGWYJGOBNJZRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80547408 | |
Record name | 8-Chloro-5,6,7,8-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80547408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-5,6,7,8-tetrahydroquinoline | |
CAS RN |
106057-23-2 | |
Record name | 8-Chloro-5,6,7,8-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80547408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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